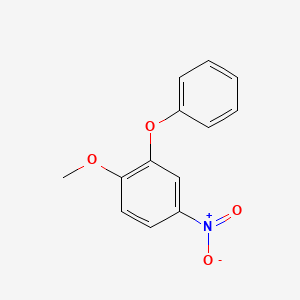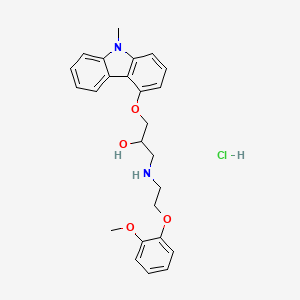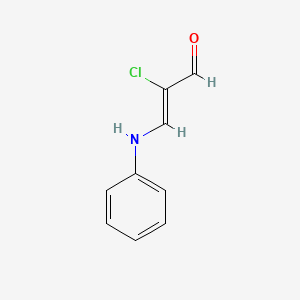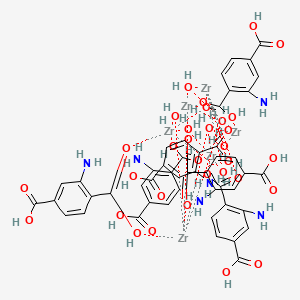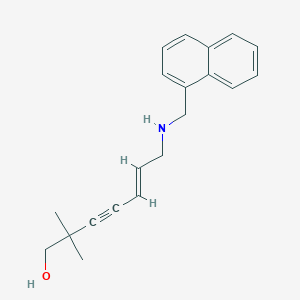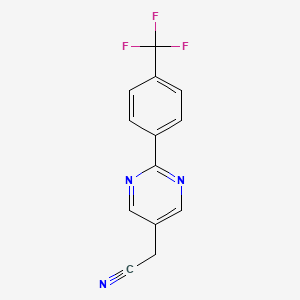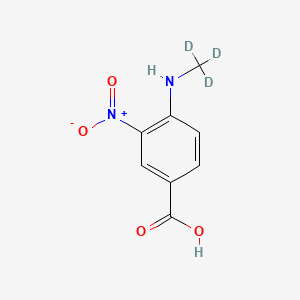
4-(Methylamino)-3-nitrobenzoic-d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)-3-nitrobenzoic-d3 Acid is a deuterated derivative of 4-(Methylamino)-3-nitrobenzoic Acid. This compound is characterized by the presence of a methylamino group and a nitro group attached to a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzoic-d3 Acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the methylamino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(Methylamino)-3-nitrobenzoic-d3 Acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Methylamine or other nucleophiles in a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(Methylamino)-3-aminobenzoic-d3 Acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-(Nitroso)-3-nitrobenzoic-d3 Acid or 4-(Nitro)-3-nitrobenzoic-d3 Acid.
科学的研究の応用
4-(Methylamino)-3-nitrobenzoic-d3 Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in labeling studies to track metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 4-(Methylamino)-3-nitrobenzoic-d3 Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their function. The deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
類似化合物との比較
Similar Compounds
- 4-(Methylamino)-3-nitrobenzoic Acid
- 4-(Amino)-3-nitrobenzoic Acid
- 4-(Methylamino)-3-aminobenzoic Acid
Uniqueness
4-(Methylamino)-3-nitrobenzoic-d3 Acid is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic analyses. The deuterium labeling allows for precise tracking and differentiation from non-deuterated analogs in complex mixtures.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
3-nitro-4-(trideuteriomethylamino)benzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3 |
InChIキー |
KSMLIIWEQBYUKA-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
正規SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
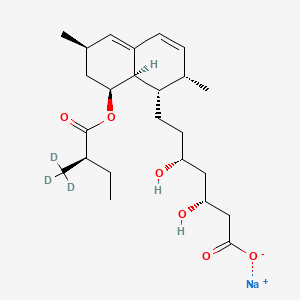
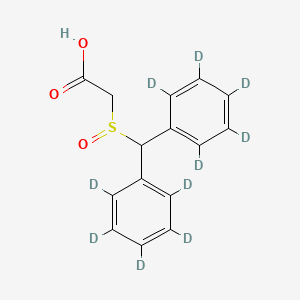
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
